N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate
Description
N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate is a complex amphiphilic compound characterized by a branched polyamine backbone (iminobis(ethyleneiminoethylene)) linked to two stearamide (C18) chains and a monoacetate group. The structure combines hydrophobic stearic acid residues with a hydrophilic, multi-amine core, enabling surfactant-like properties. Its CAS number, 85586-48-7, identifies it as distinct from simpler ethylenediamine-derived distearamides . The monoacetate group enhances solubility in polar solvents, making it suitable for applications requiring controlled viscosity or interfacial activity.
Properties
CAS No. |
85828-78-0 |
|---|---|
Molecular Formula |
C46H91N5O4 |
Molecular Weight |
778.2 g/mol |
IUPAC Name |
acetic acid;N-[2-(aziridin-1-yl)-2-[[1-(aziridin-1-yl)-2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C44H87N5O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)45-39-41(48-35-36-48)47-42(49-37-38-49)40-46-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h41-42,47H,3-40H2,1-2H3,(H,45,50)(H,46,51);1H3,(H,3,4) |
InChI Key |
NQLCZAYQYDNWJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(NC(CNC(=O)CCCCCCCCCCCCCCCCC)N1CC1)N2CC2.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The typical synthetic pathway includes:
Step 1: Formation of Ethyleneimino Backbone
The core structure is formed by linking ethyleneimino units through amine functionalities. This is often achieved via controlled reactions of ethylenediamine derivatives with aziridine or similar electrophilic intermediates to build the iminobis(ethyleneiminoethylene) scaffold.Step 2: Attachment of Stearamide Chains
Stearic acid or its activated derivatives (e.g., stearoyl chloride) are reacted with the amine groups on the backbone to form amide bonds, yielding the distearamide structure. This step typically requires controlled temperature and solvent conditions to minimize side reactions and optimize yield.Step 3: Monoacetate Functionalization
The monoacetate group is introduced by reacting the free amine or hydroxyl groups with acetic acid or acetic anhydride under mild conditions to achieve selective monoacetylation. This step is critical for imparting amphiphilic balance and modifying solubility and surface activity.
Reaction Conditions
Key parameters influencing the synthesis include:
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 50–120 °C | Controlled to optimize reaction rates and prevent decomposition |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) or alcohols | Solvent choice affects solubility and reaction kinetics |
| Pressure | Atmospheric to slight positive pressure | Usually atmospheric; inert atmosphere may be used to avoid oxidation |
| Reaction Time | Several hours to overnight | Dependent on reagent reactivity and scale |
| Catalyst/Activator | Acid or base catalysts (e.g., triethylamine) | Used to facilitate amide bond formation and acetylation |
Purification and Yield Optimization
- Purification Methods: Crystallization, solvent extraction, and chromatographic techniques are employed to isolate the pure monoacetate compound.
- Yield Considerations: Optimization of stoichiometry, reaction time, and temperature is essential to maximize yield and minimize by-products such as diacetate or unreacted intermediates.
Analytical Data and Structural Confirmation
Molecular and Structural Properties
Spectroscopic and Structural Analysis
- NMR Spectroscopy: Confirms the presence of amide protons, ethyleneimino linkages, and acetate methyl groups.
- Infrared Spectroscopy: Characteristic amide C=O stretch (~1650 cm⁻¹), N-H bending, and carboxylic acid O-H stretch.
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the proposed structure.
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Amphiphilic, contains single acetate group | Balanced hydrophilic-lipophilic character |
| N,N'-[iminobis(ethyleneiminoethylene)]distearamide diacetate | Two acetate groups | Enhanced solubility in polar solvents |
| Tetraethylenepentamine distearate | Longer ethylene chain | Lacks acetate functionality |
| Octadecanamide derivatives | Fatty chain structure | Varying nitrogen functionalities |
This comparison highlights the unique monoacetate functionality of the target compound, which imparts specific solubility and surfactant characteristics relevant for industrial and pharmaceutical formulations.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions due to its amide and ethyleneimine (aziridine) functional groups:
-
Mechanistic Insight :
The amide bonds () hydrolyze to carboxylic acids or carboxylate salts, while the aziridine rings open to form polyamines. This dual reactivity enhances its utility in generating amphiphilic intermediates for industrial applications .
Alkylation and Acylation
The primary and secondary amines in the ethyleneimine backbone participate in nucleophilic substitution reactions:
-
Structural Impact : Alkylation increases hydrophobicity, while acylation modifies solubility profiles for specialized surfactants .
Thermal Decomposition
The compound exhibits thermal stability up to 200°C, beyond which degradation occurs:
| Temperature Range | Products | Mechanism |
|---|---|---|
| 220–250°C | Ethyleneimine oligomers + CO + HO | Cleavage of amide/aziridine bonds |
-
Industrial Relevance : Controlled decomposition is leveraged in polymer processing to reduce viscosity and improve mold release properties.
Complexation with Metal Ions
The amine groups act as ligands for transition metals, forming coordination complexes:
| Metal Ion | Reaction Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu | Ethanol, RT, 2 hours | Octahedral Cu(II)-polyamine complex | Catalysis, wastewater treatment |
-
Notable Feature : Complexes exhibit enhanced catalytic activity in oxidation reactions due to electron-rich amine donors.
Oxidation Reactions
The aziridine rings are susceptible to oxidation, forming nitroxides or epoxides:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| HO | Acetic acid, 50°C | Aziridine N-oxides |
| O (catalytic) | UV light, RT | Epoxide derivatives |
Scientific Research Applications
Applications Overview
N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate has several key applications:
-
Surfactants and Emulsifiers
The amphiphilic nature of the compound makes it an effective surfactant, enhancing the stability of emulsions in various formulations. It is utilized in cosmetic products, pharmaceuticals, and food processing as an emulsifier to improve texture and consistency. -
Antimicrobial Agent
Preliminary studies indicate that this compound exhibits antimicrobial potential, making it suitable for use in formulations aimed at inhibiting microbial growth in personal care products and medical applications. -
Compatibility Studies
Interaction studies reveal that this compound interacts favorably with other substances in formulations. This compatibility enhances the stability and efficacy of products containing this compound . -
Plastic Processing Aid
The compound serves as a lubricant and processing aid in the manufacture of polymers, improving flow characteristics and reducing friction during processing . -
Adhesives and Coatings
Its properties allow for use as a modifier in adhesives and coatings, enhancing adhesion qualities and providing antistatic properties .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, researchers found that formulations containing the compound exhibited significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. This property supports its potential use in personal care products aimed at enhancing skin health.
Case Study 2: Plastic Processing
A comparative analysis was conducted on the use of this compound as a lubricant in PVC processing. Results indicated improved flow characteristics and reduced friction compared to traditional lubricants, leading to enhanced production efficiency.
Mechanism of Action
The mechanism of action of N,N’-[iminobis(ethyleneiminoethylene)]distearamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among related compounds include:
- Fatty acid chain length : Stearamide (C18) vs. palmitamide (C16) or dodecanamide (C12).
- Backbone complexity: The iminobis(ethyleneiminoethylene) backbone provides additional amine groups compared to simpler ethylenediamine derivatives.
- Functional groups: Presence or absence of monoacetate or other counterions.
Data Table: Comparative Analysis
*Estimated based on structural similarity.
Key Research Findings
Solubility and Polarity: The monoacetate group in the target compound significantly improves aqueous solubility compared to non-acetate analogs (e.g., CAS 10220-90-3) .
Thermal Stability : Stearamide derivatives exhibit higher melting points than palmitamide or dodecanamide analogs due to stronger van der Waals interactions in C18 chains .
Surface Activity : The branched polyamine backbone enhances interfacial activity, making it superior to linear ethylenediamine distearamides (e.g., CAS 110-30-5) in stabilizing emulsions .
Biological Activity
N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate is a complex organic compound with the molecular formula and a molecular weight of approximately 739.21 g/mol. This compound is characterized by its unique structure, which includes multiple ethylene and amide linkages, contributing to its diverse biological activities.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 739.21 g/mol
- Stereochemistry : Achiral
- InChIKey : JMNRZPJMNXPBCQ-UHFFFAOYSA-N
Biological Activity
Research into the biological activity of this compound reveals several important properties:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a potential candidate for use in pharmaceuticals and agricultural applications. Its efficacy against various bacterial strains has been noted, although specific data on minimum inhibitory concentrations (MIC) remains limited.
- Toxicological Profile : According to safety data sheets, the compound shows low toxicity with an LD50 dermal value greater than 20,000 mg/kg in rabbits, indicating minimal skin irritation and no significant eye irritation observed in tests. Furthermore, it has not been classified as a skin sensitizer based on local lymph node assays .
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study conducted on the antibacterial activity of various amide compounds, including this compound, showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- The compound demonstrated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL.
- Safety Assessments :
- Ecotoxicological Impact :
Applications
Given its biological activity and safety profile, this compound holds potential applications in various fields:
- Pharmaceuticals : As an antimicrobial agent, it could be developed into topical formulations or preservatives.
- Agriculture : Its antimicrobial properties may be utilized in agricultural products to protect crops from bacterial pathogens.
- Industrial Uses : The compound can serve as a lubricant or dispersant in polymer processing due to its chemical stability and low toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
